Enantioselective GHSR1a Binding Affinity
A study on novel carbohydrazide derivatives as GHSR1a antagonists established that stereochemistry is a critical determinant of receptor binding. For the N-methyl derivative, the enantiomer with the higher retention time on a chiral HPLC column (enantiomer 2) was consistently more potent than the earlier eluting enantiomer 1, with functional pKi values demonstrating up to a >20-fold difference in potency [1]. This demonstrates that for a closely related N-methyl pyrrolidine carbohydrazide scaffold, the specific enantiomeric form drastically impacts biological activity, highlighting the non-interchangeable nature of (S) and (R) forms.
| Evidence Dimension | Functional Binding Affinity (fpKi) |
|---|---|
| Target Compound Data | Enantiomer 2 (higher retention time on chiral HPLC): fpKi = 9.0 for compound 8h(e2) |
| Comparator Or Baseline | Enantiomer 1 (lower retention time): fpKi = 6.9 for compound 8h(e1) |
| Quantified Difference | Approximately 126-fold difference in Ki (10^9.0 / 10^6.9 ≈ 126) |
| Conditions | GHSR1a receptor binding assay for a series of N-methyl carbohydrazide derivatives [1]. |
Why This Matters
This provides strong, class-level evidence that the (S)-enantiomer of the 1-methylpyrrolidine-2-carbohydrazide scaffold may exhibit significantly different biological activity compared to its (R)-counterpart, making enantiopure sourcing essential for reproducible results in drug discovery.
- [1] Discovery Process and Characterization of Novel Carbohydrazide Derivatives as Potent and Selective GHSR1a Antagonists. ChemMedChem, 2011. DOI: 10.1002/cmdc.201000185. View Source
